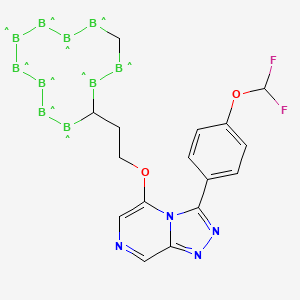![molecular formula C16H15F2N5O2 B10797445 4-[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-yl]morpholine](/img/structure/B10797445.png)
4-[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-509 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-509 is structurally related to other compounds in the series, such as OSM-S-106, and has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to a series of reactions to form the aminothienopyrimidine core . Key steps in the synthesis include halogenation, amination, and Suzuki coupling reactions. The reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of OSM-S-509 would likely follow similar synthetic routes as those used in laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
OSM-S-509 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in the reactions of OSM-S-509 include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSM-S-509 can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, such as amines or ethers .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Industry: OSM-S-509 can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-509 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response . The compound forms a covalent adduct with the enzyme, effectively blocking its activity and preventing the parasite from proliferating .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified in the same series.
Uniqueness
OSM-S-509 is unique in its specific inhibition of Plasmodium falciparum asparagine tRNA synthetase, which distinguishes it from other compounds in the series. Its potent activity, low mammalian cell toxicity, and low propensity for resistance development make it a promising candidate for further development as an antimalarial drug .
Properties
Molecular Formula |
C16H15F2N5O2 |
|---|---|
Molecular Weight |
347.32 g/mol |
IUPAC Name |
4-[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-yl]morpholine |
InChI |
InChI=1S/C16H15F2N5O2/c17-16(18)25-12-3-1-11(2-4-12)13-20-21-15-14(19-5-6-23(13)15)22-7-9-24-10-8-22/h1-6,16H,7-10H2 |
InChI Key |
GXUMGQHMGACMED-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN=C3C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine](/img/structure/B10797362.png)
![3-(Oxan-4-yl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797363.png)
![8-Benzylsulfanyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797370.png)

![N-benzyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B10797381.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-[4-(dimethylamino)phenyl]propane-1,2-diol](/img/structure/B10797383.png)
![3-[4-(difluoromethoxy)phenyl]-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B10797386.png)
![5-(2-Phenylethoxy)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797389.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropane-1,2-diol](/img/structure/B10797390.png)
![(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol](/img/structure/B10797391.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2-phenylmethoxyphenyl)propan-1-ol](/img/structure/B10797395.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797396.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797404.png)
![1-Phenyl-2-[(3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol](/img/structure/B10797410.png)
